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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzonitrile

Cat. No. B118529

Technical Guide: 4-Fluoro-o-tolunitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-o-tolunitrile, systematically named 4-Fluoro-2-methylbenzonitrile, is a fluorinated
aromatic nitrile that serves as a critical building block in modern organic synthesis. Its unique
substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile moiety on a
benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in
the pharmaceutical and materials science sectors. This technical guide provides a
comprehensive overview of its chemical properties, synthesis, applications, and safety
information, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

4-Fluoro-2-methylbenzonitrile is typically a white to off-white crystalline solid at room
temperature.[1][2] The presence of the electron-withdrawing fluorine atom and nitrile group,
combined with the electron-donating methyl group, influences the electronic characteristics and
reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties of 4-Fluoro-2-methylbenzonitrile
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Property Value Reference(s)

CAS Number 147754-12-9 [2][3]

Molecular Formula CsHeFN [2][3]

Molecular Weight 135.14 g/mol [2][3]
White to almost white

Appearance [2][3]
powder/crystals

Melting Point 70-74 °C [3][4]
4-Fluoro-o-tolunitrile, 2-Cyano-

Synonyms 5-fluorotoluene, 2-Methyl-4- [315]
fluorobenzonitrile

Purity Typically >97% [3]

Spectroscopic Data

Definitive characterization of 4-Fluoro-2-methylbenzonitrile is achieved through various
spectroscopic technigues. While publicly accessible full spectra are limited, the following tables
summarize key expected and reported spectroscopic features.

Table 2: 1H NMR Spectroscopic Data of 4-Fluoro-2-methylbenzonitrile

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.60 dd 1H Aromatic H
~7.00 m 2H Aromatic H
~2.55 S 3H -CHs

Note: Data is based on typical spectra reported in synthetic procedures. Solvent: CDCls.

Table 3: Predicted 13C NMR Spectroscopic Data for 4-Fluoro-2-methylbenzonitrile
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Chemical Shift (8) ppm Assighment
160-165 (d) C-F

130-135 (d) Aromatic C-H
115-120 (d) Aromatic C-H
115-120 C-CN
110-115 (d) Aromatic C-H
105-110 (d) C-CHs

~20 -CHs

Note: These are predicted chemical shifts based on structure-property relationships. 'd'
indicates a doublet due to C-F coupling.

Table 4: Key IR Absorption Frequencies for 4-Fluoro-2-methylbenzonitrile

Wavenumber (cm~?) Functional Group
~2230 C=N (Nitrile) stretch
1600-1450 C=C (Aromatic) stretch
1250-1150 C-F (Aryl-F) stretch
2950-2850 C-H (Methyl) stretch

Note: These are typical absorption ranges for the respective functional groups.

Synthesis and Experimental Protocols

4-Fluoro-2-methylbenzonitrile can be synthesized through several routes. A common
laboratory and industrial method involves the dehydration of an oxime intermediate, which
avoids the use of highly toxic cyanide reagents in the final step.
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Experimental Protocol: Synthesis from 4-Fluoro-2-
methylbenzaldehyde

This two-step process involves the formation of an aldoxime followed by dehydration.
Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime

e To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add
hydroxylamine hydrochloride and a base (e.g., sodium acetate or an organic base like N,N-
diisopropylethylamine).

 Stir the reaction mixture at room temperature (approximately 20-25 °C) until the reaction is
complete, as monitored by Thin Layer Chromatography (TLC).

o Upon completion, the product can be isolated by standard work-up procedures, such as
extraction and solvent evaporation.

Step 2: Synthesis of 4-Fluoro-2-methylbenzonitrile

o Combine 4-fluoro-2-methylbenzaldoxime (50 g) and sodium bisulfate monohydrate (31.6 Q)
in toluene (500 mL).[6]

o Reflux the mixture at 110-115 °C using a Dean-Stark apparatus to remove the water formed
during the reaction.[6] The reaction is typically monitored for completion by TLC over a
period of 12 hours.[6]

 After the reaction is complete, cool the mixture to room temperature and filter to remove the
solid reagents.[6]

o Wash the filter cake with additional toluene (100 mL).[6]
o Concentrate the combined filtrate under reduced pressure to yield the crude product.[6]

» Recrystallize the crude product from a mixture of toluene and hexane to afford pure 4-
Fluoro-2-methylbenzonitrile.[6]
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Synthesis of 4-Fluoro-2-methylbenzonitrile

4-Fluoro-2-methylbenzaldehyde

+ Hydroxylamine HCI, Base
Ethanol, 20-25°C

4-Fluoro-2-methylbenzaldoxime

+ Sodium Bisulfate
oluene, Reflux (110-115°C)

4-Fluoro-2-methylbenzonitrile

Click to download full resolution via product page

Figure 1. Synthetic pathway from 4-fluoro-2-methylbenzaldehyde.

Applications in Drug Discovery and Materials
Science

4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of high-value organic
molecules.

Pharmaceutical Intermediate: Synthesis of Trelagliptin

The most prominent application of 4-Fluoro-2-methylbenzonitrile is as a starting material for
the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of
type 2 diabetes.[2][3] The synthesis involves the bromination of the methyl group of 4-fluoro-2-
methylbenzonitrile to form 2-(bromomethyl)-4-fluorobenzonitrile, which is then used to
alkylate the uracil core of the drug molecule.
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Role in Trelagliptin's Mechanism of Action

While 4-Fluoro-2-methylbenzonitrile itself is not biologically active, it forms a crucial part of
the final Trelagliptin structure. Trelagliptin functions by inhibiting the DPP-4 enzyme. This
enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-
1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4,
Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and
suppress glucagon release in a glucose-dependent manner, leading to improved glycemic

control.
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Role in Drug Discovery and Mechanism of Action
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Figure 2. From intermediate to therapeutic action of Trelagliptin.

Materials Science
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4-Fluoro-2-methylbenzonitrile is also utilized in the field of materials science, specifically in

the development of materials for Organic Light-Emitting Diodes (OLEDS). It serves as a

building block for synthesizing emitters that exhibit thermally activated delayed fluorescence

(TADF), a mechanism that can lead to highly efficient OLED devices.[3]

Safety and Handling

4-Fluoro-2-methylbenzonitrile is a hazardous substance and should be handled with

appropriate safety precautions by trained personnel.

Table 5: Hazard and Safety Information

Category

Information

GHS Hazard Statements

H301+H311+H331: Toxic if swallowed, in
contact with skin or if inhaled. H315: Causes
skin irritation. H319: Causes serious eye

irritation.

GHS Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray. P280: Wear
protective gloves/protective clothing/eye
protection/face protection. P301+P310: IF
SWALLOWED: Immediately call a POISON
CENTER or doctor/physician. P302+P352: IF
ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Personal Protective Equipment

Safety goggles, chemical-resistant gloves,
protective clothing, and a respirator are

recommended.

Storage

Store in a tightly closed container in a dry, cool,

and well-ventilated place.

Incompatible Materials

Strong oxidizing agents, strong acids.
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Note: This is a summary of the main hazards. Always refer to the full Safety Data Sheet (SDS)
before handling this chemical.

Conclusion

4-Fluoro-o-tolunitrile is a versatile and valuable chemical intermediate with significant
applications in both the pharmaceutical and materials science industries. Its role as a key
building block in the synthesis of the anti-diabetic drug Trelagliptin highlights its importance in
modern drug development. A thorough understanding of its properties, synthesis, and safe
handling is crucial for researchers and scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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